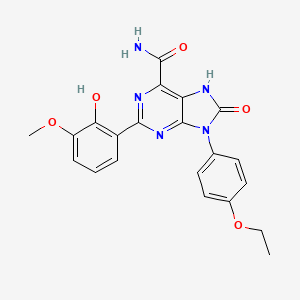

9-(4-ethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This purine derivative features a 4-ethoxyphenyl group at position 9 and a 2-hydroxy-3-methoxyphenyl substituent at position 2 of the purine core. Its synthesis likely follows methods analogous to those described for related purine carboxamides, such as thiourea intermediate formation and S-alkylation .

Properties

IUPAC Name |

9-(4-ethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O5/c1-3-31-12-9-7-11(8-10-12)26-20-16(24-21(26)29)15(18(22)28)23-19(25-20)13-5-4-6-14(30-2)17(13)27/h4-10,27H,3H2,1-2H3,(H2,22,28)(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLHGUNVWCMMEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C(=CC=C4)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(4-ethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS Number: 898422-27-0) is a purine derivative with a molecular formula of and a molecular weight of approximately 421.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C21H19N5O5 |

| Molecular Weight | 421.413 g/mol |

| Purity | ≥ 95% |

| IUPAC Name | 9-(4-ethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |

Antiviral Activity

Research indicates that purine derivatives, including compounds similar to This compound , exhibit significant antiviral properties. A study highlighted that certain analogs demonstrated effectiveness against herpes simplex virus types 1 and 2, showing higher activity than acyclovir in some cases without cytotoxic effects on host cells .

Anticancer Properties

The potential anticancer properties of this compound are supported by studies indicating that purine derivatives can inhibit tumor cell proliferation. For instance, the structure-activity relationship (SAR) analysis revealed that modifications in the purine ring can enhance cytotoxicity against various cancer cell lines . The compound's ability to interfere with nucleic acid synthesis may be a contributing factor to its anticancer activity.

Anti-inflammatory Effects

In addition to antiviral and anticancer activities, this compound may also possess anti-inflammatory properties. Research has shown that certain purine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Antiviral Efficacy

In a comparative study involving various purine derivatives, This compound was tested for its antiviral efficacy against herpes simplex virus. The results indicated that this compound exhibited significant antiviral activity at concentrations lower than those required for acyclovir, demonstrating its potential as a therapeutic agent in viral infections .

Case Study 2: Anticancer Activity

A study focused on the anticancer properties of several purine derivatives found that This compound effectively inhibited the growth of ovarian cancer cells in vitro. The IC50 value was determined to be significantly lower than that of standard chemotherapeutic agents, indicating strong potential for further development .

Case Study 3: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory effects of purine derivatives revealed that This compound inhibited the expression of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a mechanism by which the compound could mitigate inflammatory responses in various conditions .

Scientific Research Applications

Based on the search results, here's what is known about the compound "9-(2-ethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" and its potential applications:

Basic Information

- Common Name: 9-(2-ethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide .

- CAS Number: 899971-09-6 . Note that search result lists a similar CAS number (898422-27-0) for a slightly different compound, "9-(4-ethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide".

- Molecular Formula: C21H19N5O5 .

- Molecular Weight: 421.4 .

Potential Applications

- Research Compound: 9-(2-ethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound suitable for many research applications.

- Biological Activity: Purine derivatives, such as this compound, have garnered interest because of their potential biological activities.

Potential Biological Activities

- Enzyme Inhibition: It may inhibit enzymes involved in purine metabolism, potentially altering cellular proliferation.

- Antioxidant Properties: The presence of phenolic groups suggests it may possess antioxidant activity, which could mitigate oxidative stress in cells.

- Antimicrobial Activity: Similar compounds have shown efficacy against various pathogens, suggesting this compound may possess similar properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

*Note: The target compound’s molecular formula is inferred as ~C₂₁H₂₀N₅O₅ (exact data unavailable).

Key Comparative Insights

Substituent Position and Bioactivity: The target compound’s 2-hydroxy-3-methoxyphenyl group offers hydrogen-bonding capacity absent in analogs with halogens (e.g., fluorine in , bromine in ). This could enhance interactions with polar enzyme active sites. Ethoxy vs.

Electronic and Steric Effects: Fluorine (in ) and bromine (in ) are electron-withdrawing, which may reduce electron density on the purine core compared to the target’s electron-donating ethoxy and methoxy groups.

Synthetic Accessibility :

- The target compound’s synthesis may involve steps similar to those in , such as thiourea intermediate formation and alkylation. In contrast, brominated analogs () require bromine incorporation, which complicates synthesis.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and characterization methods for 9-(4-ethoxyphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

- Methodology : Synthesis typically involves multi-step condensation reactions, such as the formation of spirocyclic intermediates via cycloaddition or nucleophilic substitution. For example, analogous compounds are synthesized using 2-oxa-spiro[3.4]octane-1,3-dione derivatives and benzothiazol-2-yl-amines under reflux conditions . Characterization relies on:

- Melting point analysis for purity assessment.

- Elemental analysis (C, H, N) to confirm stoichiometry.

- IR spectroscopy to identify functional groups (e.g., carbonyl at ~1680 cm⁻¹, hydroxyl at ~3200 cm⁻¹).

- UV-Vis spectroscopy to study electronic transitions and conjugation patterns .

Q. How can experimental design optimize the yield of this compound in multi-step syntheses?

- Methodology : Employ factorial design (e.g., 2³ factorial experiments) to test variables like temperature, solvent polarity, and catalyst loading. For instance, reaction optimization for similar purine derivatives uses:

- Central Composite Design (CCD) to identify interactions between parameters.

- Response Surface Methodology (RSM) to maximize yield while minimizing side products .

Advanced Research Questions

Q. What computational methods elucidate the reaction mechanism and regioselectivity of substituents in this compound?

- Methodology :

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and energy barriers for cyclization steps .

- Molecular docking to predict binding affinities if the compound targets enzymes (e.g., kinases or dehydrogenases).

- Reaction path search algorithms (e.g., GRRM or AFIR) to explore competing pathways and regioselectivity in substituent placement .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for structural validation?

- Methodology :

- Dynamic NMR to assess conformational flexibility (e.g., rotamers causing signal splitting).

- Single-crystal X-ray diffraction for definitive structural assignment, resolving ambiguities in NOESY or COSY spectra .

- Solid-state IR vs. solution-phase IR comparisons to identify polymorphism or solvent effects .

Q. What strategies mitigate degradation pathways during storage or biological assays?

- Methodology :

- Forced degradation studies under acidic, basic, oxidative, and photolytic conditions (e.g., HPLC-MS to track decomposition products).

- Lyophilization for stable solid-state storage if the compound is hygroscopic.

- Protective group chemistry (e.g., tert-butyldimethylsilyl ethers) for hydroxyl or amine groups susceptible to oxidation .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in purity or biological activity?

- Methodology :

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular integrity.

- Design of Experiments (DoE) to standardize purification protocols (e.g., column chromatography gradients, recrystallization solvents) .

- Biological triplicates with orthogonal assays (e.g., enzyme inhibition + cell viability) to distinguish compound-specific effects from artifacts .

Q. What advanced separation techniques improve isolation of stereoisomers or tautomers?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.